molecular formula C8H19NO B8807896 Di-tert-butyl nitroxide

Di-tert-butyl nitroxide

Cat. No.: B8807896
M. Wt: 145.24 g/mol
InChI Key: JQDZCJWPDXZTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl nitroxide is an organic compound with the molecular formula C8H19NO. It is a derivative of hydroxylamine where the hydrogen atoms are replaced by tert-butyl groups. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl nitroxide can be synthesized through the reaction of tert-butylamine with hydroxylamine derivatives. One common method involves the reaction of tert-butylamine with hydroxylamine-O-sulfonic acid under controlled conditions to yield the desired product. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of tert-butylamine and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl nitroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

Scientific Research Applications

Di-tert-butyl nitroxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and amines.

    Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and as an antioxidant in various materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl nitroxide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and reactive oxygen species, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate (N-Boc-Hydroxylamine)
  • N-tert-Butylhydroxylamine hydrochloride

Uniqueness

Di-tert-butyl nitroxide is unique due to its stability and reactivity, which are enhanced by the presence of tert-butyl groups. This makes it more resistant to decomposition and allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

N,N-ditert-butylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-7(2,3)9(10)8(4,5)6/h10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDZCJWPDXZTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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